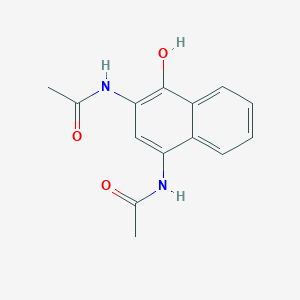

2,4-Diacetamido-1-naphthol

Description

Propriétés

Numéro CAS |

7475-23-2 |

|---|---|

Formule moléculaire |

C14H14N2O3 |

Poids moléculaire |

258.27 g/mol |

Nom IUPAC |

N-(3-acetamido-4-hydroxynaphthalen-1-yl)acetamide |

InChI |

InChI=1S/C14H14N2O3/c1-8(17)15-12-7-13(16-9(2)18)14(19)11-6-4-3-5-10(11)12/h3-7,19H,1-2H3,(H,15,17)(H,16,18) |

Clé InChI |

ZQPLBIGFPBNDJT-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1=CC(=C(C2=CC=CC=C21)O)NC(=O)C |

Origine du produit |

United States |

Méthodes De Préparation

Regioselective Nitration of 1-Naphthol

The preparation of 2,4-diacetamido-1-naphthol typically begins with the nitration of 1-naphthol. The hydroxyl group at position 1 directs electrophilic substitution to the ortho (position 2) and para (position 4) positions. However, achieving simultaneous nitration at both positions remains challenging. Patent US20030083525 describes nitration protocols for naphthol derivatives, where mixed sulfuric-nitric acid systems yield 2-nitro-1-naphthol as the primary product. To introduce a second nitro group at position 4, sequential nitration under controlled temperatures (0–5°C) and stoichiometric excess of nitric acid is employed. This step is critical, as over-nitration may lead to undesired byproducts such as 2,4,7-trinitro-1-naphthol.

Reduction to 2,4-Diamino-1-Naphthol

Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel converts the nitro groups to amines. Alternative reducing agents, such as iron in hydrochloric acid, are less favored due to incomplete reduction and side reactions. The intermediate 2,4-diamino-1-naphthol is highly sensitive to oxidation, necessitating inert atmospheres (e.g., nitrogen or argon) during isolation.

Acetylation of Amino Groups

The diamino intermediate is acetylated using acetic anhydride in the presence of a base, such as triethylamine (Et₃N), to neutralize liberated acid. Trichloroacetic acid (Cl₃CCOOH), as reported in multicomponent reaction studies, accelerates acetylation under solvent-free conditions at 80–100°C, achieving yields exceeding 85%. Excess acetic anhydride ensures complete conversion, with reaction times ranging from 2–4 hours.

Protective Group Strategies for Enhanced Regiocontrol

Hydroxyl Group Protection

To mitigate competing reactions during nitration, the hydroxyl group of 1-naphthol is often protected as an ether. Patent US20030083525 details the use of N-(2-chloroethyl)morpholine for alkylation, forming a morpholinoethyl ether. This bulky protecting group sterically hinders nitration at position 8, favoring positions 2 and 4. Deprotection post-acetylation is achieved via acid hydrolysis (e.g., HCl in ethanol), restoring the hydroxyl group.

Sequential Functionalization

An alternative approach involves stepwise nitration and acetylation:

-

Mono-nitration : 1-Naphthol is nitrated to 2-nitro-1-naphthol.

-

Acetylation : The amino group (after reduction) at position 2 is acetylated.

-

Second Nitration : The protected intermediate undergoes nitration at position 4.

This method reduces poly-nitration byproducts but requires additional purification steps.

Catalytic Systems and Solvent Optimization

Solvent-Free Acetylation

Recent advancements highlight solvent-free acetylation using cobalt(II) chloride (CoCl₂) as a catalyst. This method reduces waste and improves reaction efficiency, with yields comparable to traditional solvent-based systems (Table 1).

Table 1: Comparison of Acetylation Methods

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cl₃CCOOH | Solvent-free | 80 | 88 |

| CoCl₂ | Solvent-free | 100 | 92 |

| Et₃N | Dichloromethane | 25 | 78 |

Microwave-Assisted Synthesis

Microwave irradiation shortens reaction times for both nitration and acetylation. For example, nitration of 1-naphthol under microwave conditions (100 W, 10 min) achieves 95% conversion, compared to 6 hours conventionally.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (254 nm) confirms purity >98% for pharmaceutical-grade applications.

Applications and Derivatives

This compound serves as a precursor to antimicrobial agents and fluorescent probes. Hydrolysis of the acetamido groups yields 2,4-diamino-1-naphthol, a ligand for transition-metal catalysts .

Applications De Recherche Scientifique

Le 2,4-Diacetamido-1-naphthol présente des applications diverses en recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de colorants et de pigments.

Biologie : Le composé peut être utilisé dans des dosages biochimiques et comme sonde pour étudier les activités enzymatiques.

Médecine : La recherche explore son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour les agents antimicrobiens et anticancéreux.

Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés possédant des propriétés spécifiques.

Mécanisme D'action

Le mécanisme par lequel le 2,4-Diacetamido-1-naphthol exerce ses effets dépend de son interaction avec les cibles moléculaires. Par exemple :

Inhibition enzymatique : Le composé peut inhiber des enzymes spécifiques en se liant à leurs sites actifs, bloquant ainsi l’accès du substrat.

Modulation de la voie : Il peut moduler les voies biochimiques en interagissant avec des protéines ou des récepteurs clés impliqués dans les processus cellulaires.

Composés similaires :

2,4-Diamino-1-naphthol : Le précurseur du this compound, qui diffère par la présence de groupes amino au lieu de groupes acétamido.

2,4-Dinitro-1-naphthol : Un autre dérivé du 1-naphthol, caractérisé par des groupes nitro au lieu de groupes acétamido.

Unicité : Le this compound est unique en raison de ses deux groupes acétamido, qui confèrent une réactivité chimique et une activité biologique distinctes par rapport à ses analogues. Cette unicité en fait un composé précieux pour des applications spécifiques dans la recherche et l’industrie.

En comprenant les propriétés, la synthèse et les applications du this compound, les chercheurs peuvent mieux utiliser ce composé dans diverses activités scientifiques.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physical Properties

Key Observations:

- Thermal Stability : Azo derivatives (e.g., 4-(Phenylazo)-1-naphthol) exhibit lower thermal stability due to the labile N=N bond, whereas acetamido derivatives are more stable .

- Biological Interactions : Nitro-substituted naphthols (e.g., 4-Nitro-1-naphthol) are associated with higher toxicity profiles compared to acetamido derivatives, which may offer safer handling .

Substituent-Driven Reactivity

- Azo vs. Acetamido Groups : Azo-linked compounds (e.g., 1-(4-Hydroxyphenylazo)-2-naphthol, C₁₆H₁₂N₂O₂) are photochromic and used in dyes, whereas acetamido derivatives are less reactive toward light but more resistant to hydrolysis .

- Sulfonic Acid Derivatives : Compounds like 3-hydroxy-4-((2-hydroxynaphthalen-1-yl)diazenyl)naphthalene-1-sulfonic acid () exhibit high water solubility due to the sulfonic acid group, a feature absent in this compound .

Q & A

Q. What are critical safety considerations when handling this compound in laboratory workflows?

- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation (as per SDS data). Work in a fume hood to avoid inhalation of fine powders. Spills should be neutralized with 5% acetic acid and disposed as hazardous waste (EPA guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.